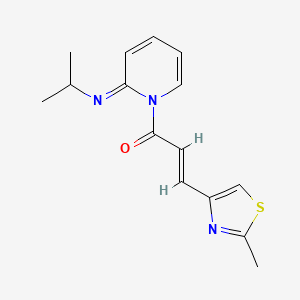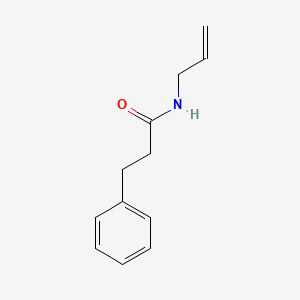![molecular formula C11H12FNO B7546575 N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, also known as FCPC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has also been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of cell proliferation. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to reduce pain by inhibiting the release of substance P and calcitonin gene-related peptide (CGRP).
实验室实验的优点和局限性
One advantage of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its potential therapeutic applications in a variety of diseases. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide is not fully understood, which can make it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide research, including the optimization of its therapeutic effects, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapy. Furthermore, the development of new delivery methods for N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability. Finally, the exploration of the potential side effects of N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide and its long-term safety profile is necessary for its clinical translation.
合成方法
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid, followed by N,N'-dicyclohexylcarbodiimide (DCC) coupling. Other methods involve the use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The purity of the final product can be improved through recrystallization or column chromatography.
科学研究应用
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurological disorders, and pain management. In cancer research, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been found to have neuroprotective effects and improve cognitive function. Furthermore, N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPQPLIVAHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)


![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

